Cas no 1557432-65-1 (2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride)

2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
- AKOS021277378
- 1557432-65-1
- EN300-1144465
-
- インチ: 1S/C5H8ClF3O3S/c6-13(10,11)4-3-12-2-1-5(7,8)9/h1-4H2
- InChIKey: DXWHESMVNOYEIC-UHFFFAOYSA-N
- SMILES: ClS(CCOCCC(F)(F)F)(=O)=O
計算された属性
- 精确分子量: 239.9834775g/mol
- 同位素质量: 239.9834775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 51.8Ų
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144465-5g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 95% | 5g |
$2028.0 | 2023-10-25 | |
Enamine | EN300-1144465-1.0g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1144465-10g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 95% | 10g |
$3007.0 | 2023-10-25 | |
Enamine | EN300-1144465-0.1g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 95% | 0.1g |
$615.0 | 2023-10-25 | |
Enamine | EN300-1144465-0.5g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 95% | 0.5g |
$671.0 | 2023-10-25 | |
Enamine | EN300-1144465-1g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 95% | 1g |
$699.0 | 2023-10-25 | |
Enamine | EN300-1144465-0.25g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 95% | 0.25g |
$642.0 | 2023-10-25 | |
Enamine | EN300-1144465-0.05g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
Enamine | EN300-1144465-2.5g |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride |
1557432-65-1 | 95% | 2.5g |
$1370.0 | 2023-10-25 |
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chlorideに関する追加情報
2-(3,3,3-Trifluoropropoxy)ethane-1-Sulfonyl Chloride: A Comprehensive Overview
2-(3,3,3-Trifluoropropoxy)ethane-1-sulfonyl chloride (CAS No. 1557432-65-1) is a highly specialized chemical compound with significant applications in various fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a sulfonyl chloride group with a trifluoropropoxy substituent. The presence of the trifluoropropoxy group imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in modern chemical research.
The molecular structure of 2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride consists of an ethane backbone with a sulfonyl chloride functional group at one end and a trifluoropropoxy substituent at the other. The sulfonyl chloride group (-SO₂Cl) is highly reactive and is commonly used in the formation of sulfonamides and sulfonate esters. The trifluoropropoxy group (-O-CF₂CF₂CF₃), on the other hand, introduces fluorine atoms into the molecule, which enhances the compound's stability and reactivity due to the electronegativity of fluorine.
Recent studies have highlighted the importance of sulfonyl chlorides like this compound in the synthesis of advanced materials. For instance, researchers have explored their role in the development of high-performance polymers and biodegradable materials. The trifluoropropoxy substituent in this compound has been shown to improve the thermal stability and mechanical properties of polymers derived from it.
In terms of synthesis, 2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride can be prepared via a variety of methods. One common approach involves the reaction of 2-(trifluoropropoxy)ethanol with thionyl chloride (SOCl₂), which converts the hydroxyl group into a sulfonyl chloride. This reaction is typically carried out under reflux conditions to ensure complete conversion and high yield.
The reactivity of sulfonyl chlorides makes them versatile intermediates in organic synthesis. They can undergo nucleophilic substitution reactions with amines to form sulfonamides or with alcohols to form sulfonate esters. These reactions are often facilitated by the use of catalysts or by adjusting reaction conditions such as temperature and solvent.
One area where 2-(trifluoropropoxy)ethane sulfonyl chloride has shown particular promise is in drug discovery. The trifluoropropoxy group is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability, making this compound an attractive candidate for use in medicinal chemistry.
Moreover, recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing compounds like 2-(trifluoropropoxy)ethane sulfonyl chloride. Researchers are increasingly focusing on using renewable feedstocks and minimizing waste generation during the synthesis process.
In conclusion, 2-(trifluoropropoxy)ethane sulfonyl chloride (CAS No. 1557432-65-1) is a versatile and valuable compound with wide-ranging applications in organic synthesis and materials science. Its unique structure and reactivity make it an essential tool for chemists working on cutting-edge research projects.
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